molecular formula C16H13NO6 B7863166 5-(((Benzyloxy)carbonyl)amino)isophthalic acid

5-(((Benzyloxy)carbonyl)amino)isophthalic acid

Cat. No.: B7863166
M. Wt: 315.28 g/mol
InChI Key: HPUGVWXOXLZFSL-UHFFFAOYSA-N
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Description

5-(((Benzyloxy)carbonyl)amino)isophthalic acid is a chemical compound characterized by its unique structure, which includes a benzyloxy carbonyl group attached to an amino group on an isophthalic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(((Benzyloxy)carbonyl)amino)isophthalic acid typically involves the reaction of isophthalic acid with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and large-scale batch reactors are commonly used to ensure consistent quality and efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can occur, especially with strong nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Strong nucleophiles like hydroxide or alkoxide ions.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or alcohols.

  • Reduction: Amines or alcohols.

  • Substitution: Various substituted isophthalic acid derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a protecting group for amino acids in peptide synthesis. Medicine: Industry: Utilized in the manufacture of polymers and other materials.

Mechanism of Action

The mechanism by which 5-(((Benzyloxy)carbonyl)amino)isophthalic acid exerts its effects depends on its specific application. In peptide synthesis, it acts as a protecting group for amino acids, preventing unwanted reactions during the synthesis process. The benzyloxy carbonyl group is stable under various reaction conditions but can be removed selectively when needed.

Molecular Targets and Pathways Involved:

  • In peptide synthesis, the compound targets the amino group of amino acids, protecting it from reacting with other reagents.

  • The removal of the protecting group involves cleavage of the benzyloxy carbonyl group, often using hydrogenation or strong acids.

Comparison with Similar Compounds

  • 5-(((Benzyloxy)carbonyl)amino)pentanoic acid

  • Benzyl chloroformate

  • Isophthalic acid derivatives

Uniqueness: 5-(((Benzyloxy)carbonyl)amino)isophthalic acid is unique due to its specific structural features, which make it particularly useful in peptide synthesis and other applications where selective protection and deprotection are required.

Properties

IUPAC Name

5-(phenylmethoxycarbonylamino)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO6/c18-14(19)11-6-12(15(20)21)8-13(7-11)17-16(22)23-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,22)(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUGVWXOXLZFSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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